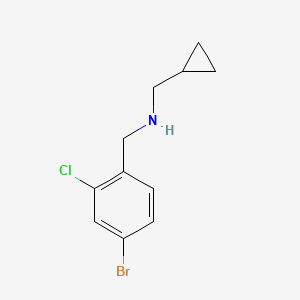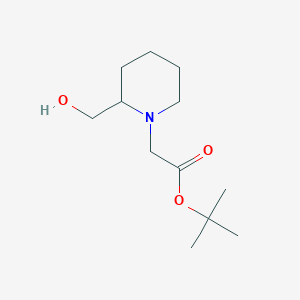
1-(tert-Butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid
Overview
Description
1-(tert-Butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid is a chemical compound with the CAS Number: 1432679-01-0. It has a molecular weight of 259.26 .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(tert-butoxycarbonyl)pyrrolidine-3,3-dicarboxylic acid. The Inchi Code is 1S/C11H17NO6/c1-10(2,3)18-9(17)12-5-4-11(6-12,7(13)14)8(15)16/h4-6H2,1-3H3,(H,13,14)(H,15,16) .Physical And Chemical Properties Analysis
This compound is a powder . It should be stored at a temperature that ensures its stability .Scientific Research Applications
Divergent Synthesis and Reaction Mechanisms : Research has demonstrated the use of 1-tert-butoxycarbonyl derivatives in the divergent synthesis of various compounds. Depending on the solvents and temperatures used, different products can be synthesized, such as 5,6-dihydro-4H-pyridazines and 2-(1-N-boc-hydrazono-ethyl)-4-pyrrolidin-1-yl-but-3-enoic acid ethyl ester. This versatility is significant for exploring different reaction pathways and mechanisms in organic chemistry (Rossi et al., 2007).
Crystal Structure Analysis : The compound's crystal structure has been analyzed to understand its molecular conformation. Such studies are crucial in the field of crystallography, aiding in the design of new molecules and materials. For instance, the crystal structure of (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid has been detailed, providing insights into its molecular geometry and intermolecular interactions (Jing Yuan et al., 2010).
Synthesis of Chiral Compounds : The use of 1-(tert-Butoxycarbonyl) derivatives in the asymmetric synthesis of chiral compounds has been explored. Chiral compounds are fundamental in the development of pharmaceuticals and other bioactive molecules. For example, the asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives using tert-butoxycarbonyl-protected intermediates highlights its significance in stereoselective synthesis (Xue et al., 2002).
Applications in Organic Syntheses : The compound and its related structures have been employed in various organic synthesis processes. For instance, tert-butyloxycarbonyl-protected N-carboxanhydrides of amino acids have been shown to dimerize in the presence of a base to form pyrrolidine analogs, which is a crucial step in the synthesis of complex organic molecules (Leban & Colson, 1996).
Generation and Trapping Reactions : The compound has been used in the generation of reactive intermediates like 1-tert-butoxycarbonyl-3,4-didehydro-1H-pyrrole, which are vital in organic synthesis, particularly in the formation of cycloadducts and the study of reaction mechanisms (Liu et al., 1999).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds play a crucial role as intermediates in the synthesis of various pharmaceuticals .
Mode of Action
Compounds with similar structures have been reported to undergo α-arylation in the presence of a palladium catalyst with high enantioselectivity .
Biochemical Pathways
It’s worth noting that similar compounds are used as intermediates in the synthesis of pharmaceuticals, suggesting they may play a role in various biochemical pathways .
Result of Action
It’s worth noting that similar compounds are used as intermediates in the synthesis of pharmaceuticals, suggesting they may have significant molecular and cellular effects .
Action Environment
It’s worth noting that similar compounds have been reported to exhibit high reactivity towards c-h insertion reactions .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO6/c1-11(2,3)18-10(17)12-4-6(8(13)14)7(5-12)9(15)16/h6-7H,4-5H2,1-3H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWHNBGJGPXFED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine](/img/structure/B1400684.png)
![Butyl[(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B1400686.png)
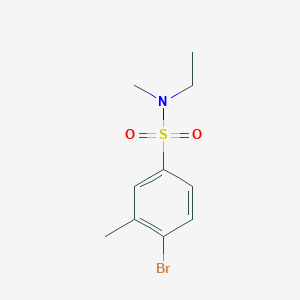
![3-[(Cyclohexylformamido)methyl]benzoic acid](/img/structure/B1400688.png)
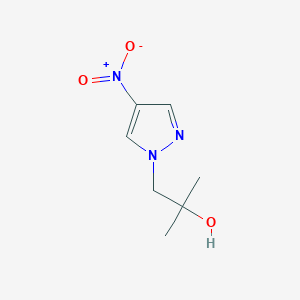
![N-[(4-bromophenyl)methyl]-N-methylcyclopropanamine](/img/structure/B1400695.png)
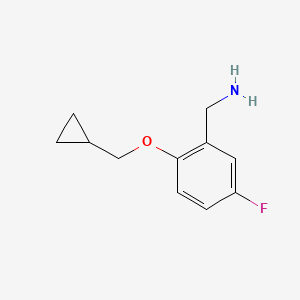
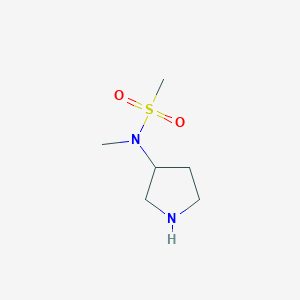
![1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol](/img/structure/B1400699.png)
![Acetic acid, 2-[(cyclohexylmethyl)amino]-2-oxo-, ethyl ester](/img/structure/B1400700.png)
![1-[2-(3-Methoxypropoxy)-5-methylphenyl]-ethylamine](/img/structure/B1400701.png)
